molecular formula C11H11N3O B2734487 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2199815-71-7

2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2734487
CAS No.: 2199815-71-7
M. Wt: 201.229
InChI Key: PPIOOKMQKFQTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused bicyclic system consisting of a five-membered imidazole ring and a six-membered pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves multiple steps. One common method starts with the reaction of pyridine-2,3-diamine with lactic acid in the presence of a green solvent like PEG-400 to form 1-(3H-imidazo[4,5-b]pyridin-2-yl)ethanol. This intermediate is then reacted with propargyl bromide in the presence of potassium carbonate (K2CO3) in acetone to yield 2-[1-(prop-2-yn-1-yloxy)ethyl]-3H-imidazo[4,5-b]pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with molecular targets and pathways. The compound’s imidazopyridine structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to its fused bicyclic structure, which combines the properties of both imidazole and pyridine rings. This structure provides it with a unique set of chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-but-2-ynoxy-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-3-4-8-15-11-13-9-6-5-7-12-10(9)14(11)2/h5-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIOOKMQKFQTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC2=C(N1C)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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